N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of pyrazole, pyrimidine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the benzyl group: The pyrazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzylated pyrazole.
Formation of the pyrimidine ring: The benzylated pyrazole is then reacted with 4-(trifluoromethyl)-2-chloropyrimidine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used as a precursor for the synthesis of new pesticides or herbicides.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- N~1~-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
Uniqueness
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H12ClF4N5OS |
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Molecular Weight |
445.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H12ClF4N5OS/c18-11-2-1-3-12(19)10(11)8-27-7-5-14(26-27)25-15(28)9-29-16-23-6-4-13(24-16)17(20,21)22/h1-7H,8-9H2,(H,25,26,28) |
InChI Key |
MDGFSRUVYJLZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)CSC3=NC=CC(=N3)C(F)(F)F)F |
Origin of Product |
United States |
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